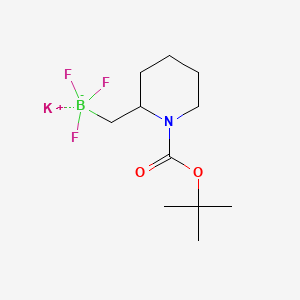
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate typically involves the reaction of a piperidine derivative with a boron reagent. One common method is the reaction of 1-(tert-butoxycarbonyl)piperidine-2-carboxaldehyde with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.
Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Esters: Formed through oxidation reactions.
Piperidine Derivatives: Formed through substitution reactions.
科学研究应用
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Similar structure but with the boron group attached to the 4-position of the piperidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-3-yl)trifluoroborate: Similar structure but with the boron group attached to the 3-position of the piperidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)trifluoroborate: Contains an additional oxygen atom in the structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in various synthetic applications.
属性
分子式 |
C11H20BF3KNO2 |
|---|---|
分子量 |
305.19 g/mol |
IUPAC 名称 |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-5-4-6-9(16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
InChI 键 |
DAOHGGKLHMIKIP-UHFFFAOYSA-N |
规范 SMILES |
[B-](CC1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















